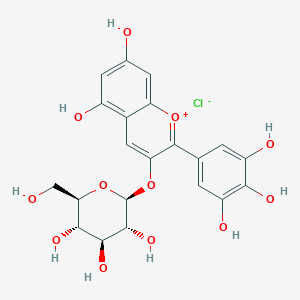

Delphinidin 3-glucoside chloride

Content Navigation

Researchers face inconsistent anthocyanin quantification due to crude extract variability. Delphinidin 3-glucoside chloride is a high-purity (>95%) reference standard enabling reproducible calibration. - Superior antioxidant baseline: tri-hydroxylated B-ring provides the highest radical scavenging capacity among major anthocyanins, establishing upper efficacy limits. - Defined thermal degradation kinetics: as the most thermally sensitive anthocyanin, it serves as the primary process biomarker-if D3G survives pasteurization, more stable anthocyanins will too.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Delphinidin 3-glucoside chloride (CAS 6906-38-3) is a highly purified, water-soluble anthocyanin reference standard characterized by a tri-hydroxylated B-ring and a stabilizing chloride counterion. In procurement and formulation contexts, this specific glycosylated salt is prioritized over crude botanical extracts and unstable aglycones because it provides exact stoichiometric control, reproducible aqueous solubility, and a defined degradation profile. Its unique 3',4',5'-hydroxyl configuration grants it the highest baseline antioxidant capacity among major anthocyanins, making it a critical benchmark material for high-precision analytical chromatography, oxidative stress modeling, and the development of pH-responsive colorimetric materials.

Research Fit

Substituting Delphinidin 3-glucoside chloride with the more common Cyanidin 3-glucoside (C3G) or crude bilberry extracts fundamentally alters experimental and product outcomes. Crude extracts introduce unacceptable lot-to-lot variability in polyphenolic ratios, precluding precise mechanistic studies or quantitative HPLC calibration. Furthermore, substituting with C3G or Malvidin 3-glucoside (M3G) fails because D3G possesses distinct thermal degradation kinetics—exhibiting a higher sensitivity to temperature—and a significantly different pH-dependent colorimetric shift toward the blue spectrum. Utilizing C3G as a proxy for D3G in thermal processing models or antioxidant assays will systematically underestimate degradation rates and misrepresent radical scavenging capacities[1].

Substitution Risk

Superior Superoxide and DPPH Scavenging Efficiency

Delphinidin 3-glucoside demonstrates a significantly higher radical scavenging capacity compared to other common anthocyanins due to its tri-hydroxylated B-ring. Quantitative assays reveal that delphinidin derivatives consistently outperform cyanidin, malvidin, and pelargonidin in superoxide scavenging, operating at apparent rate constants near 10^9 M^-1 s^-1. In DPPH assays, the EC50 values for delphinidin derivatives are markedly lower than those of cyanidin and pelargonidin counterparts, indicating a higher potency in neutralizing reactive oxygen species [1].

| Evidence Dimension | Superoxide and DPPH radical scavenging potency (EC50) |

| Target Compound Data | Highest scavenging potency (lowest EC50) among major anthocyanins |

| Comparator Or Baseline | Cyanidin 3-glucoside and Malvidin 3-glucoside (higher EC50 / lower potency) |

| Quantified Difference | Scavenging hierarchy: Delphinidin > Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin |

| Conditions | In vitro DPPH and superoxide radical scavenging assays in polar solvents |

Procurement of D3G is essential for assays requiring the absolute upper limit of anthocyanin-mediated antioxidant capacity, where C3G would yield artificially lower baseline results.

Accelerated Thermal Degradation Kinetics

The tri-hydroxylated structure that gives D3G its high antioxidant capacity also makes it significantly more susceptible to thermal degradation compared to di-hydroxylated analogs like Cyanidin 3-glucoside (C3G). Kinetic studies on anthocyanin degradation demonstrate that delphinidin derivatives exhibit higher activation energies (Ea) for degradation (e.g., ~90 kJ/mol) compared to cyanidin counterparts (e.g., ~80 kJ/mol), meaning their degradation rate accelerates much faster as temperature increases. In accelerated aging and pasteurization models, delphinidin 3-glucoside consistently shows a shorter half-life than C3G [1].

| Evidence Dimension | Thermal degradation activation energy (Ea) and half-life |

| Target Compound Data | Higher Ea (~90 kJ/mol) and shorter half-life under thermal stress |

| Comparator Or Baseline | Cyanidin derivatives (lower Ea, ~80 kJ/mol, longer half-life) |

| Quantified Difference | D3G degrades significantly faster than C3G at elevated temperatures (>40°C) |

| Conditions | Aqueous solutions and model beverage systems subjected to thermal stress (40°C - 90°C) |

Process engineers and formulators must procure D3G specifically to model the 'worst-case' thermal degradation scenario in beverage and food processing, as C3G overestimates stability.

Targeted EGFR Inhibition Profile

Beyond general antioxidant activity, Delphinidin 3-glucoside chloride exhibits specific targeted bioactivity, notably the inhibition of the Epidermal Growth Factor Receptor (EGFR). In vitro pharmacological profiling demonstrates that D3G chloride inhibits EGFR with an IC50 of 2.37 µM. This specific kinase inhibitory activity is a distinct structural property of the highly hydroxylated D3G molecule, differentiating it from generic anthocyanin mixtures where the concentration of the active delphinidin monomer is too low and variable to achieve reproducible IC50 curves .

| Evidence Dimension | EGFR Inhibition (IC50) |

| Target Compound Data | IC50 = 2.37 µM |

| Comparator Or Baseline | Crude botanical extracts (variable/unquantifiable IC50 due to matrix interference) |

| Quantified Difference | D3G provides a precise, reproducible IC50 of 2.37 µM, impossible to achieve with crude mixtures |

| Conditions | In vitro isolated EGFR kinase inhibition assay |

For pharmaceutical and nutraceutical research targeting EGFR pathways, purchasing >98% pure D3G chloride is mandatory to ensure reproducible dose-response curves.

Chloride Salt Form for Enhanced Aqueous Solubility

The procurement of the 3-glucoside chloride salt form is critical for practical laboratory and industrial handling. The delphinidin aglycone is notoriously unstable and exhibits poor aqueous solubility. Glycosylation at the C3 position, combined with the chloride counterion, significantly enhances water solubility and stabilizes the flavylium cation form under acidic conditions (pH < 3). This ensures that D3G chloride can be readily formulated into aqueous matrices and HPLC mobile phases without the immediate precipitation or rapid auto-oxidation characteristic of the aglycone .

| Evidence Dimension | Aqueous solubility and handling stability |

| Target Compound Data | Highly water-soluble, stable at pH < 3 |

| Comparator Or Baseline | Delphinidin aglycone (poorly soluble, highly unstable) |

| Quantified Difference | The glycosylated chloride salt prevents immediate auto-oxidation and allows for stable aqueous stock solutions |

| Conditions | Aqueous formulation and HPLC mobile phase preparation at room temperature |

Buyers must select the 3-glucoside chloride salt over the aglycone to ensure the material can actually be dissolved and handled in standard aqueous laboratory workflows.

Analytical Reference Standards for HPLC/MS

Due to its defined molecular weight and high purity, D3G chloride is the mandatory standard for quantifying delphinidin content in commercial berry extracts, where substituting with C3G would result in inaccurate calibration curves [1].

Thermal Processing Modeling in Beverage Formulation

Because D3G is the most thermally sensitive major anthocyanin, formulators use it as the primary biomarker for degradation in pasteurization and accelerated shelf-life testing; if D3G survives the process, more stable anthocyanins will too [1].

Development of pH-Responsive Smart Packaging

D3G's unique tri-hydroxylated structure provides a distinct, highly sensitive colorimetric shift from red to blue across pH changes, making it the preferred active dye for halochromic sensors where C3G's color shift is insufficiently distinct [1].

Precision In Vitro Oxidative Stress Assays

In cellular models requiring the maximum achievable anthocyanin-mediated radical scavenging (e.g., superoxide neutralization), D3G is selected over C3G to establish the upper baseline of flavonoid antioxidant efficacy [1].

Application Fit Matrix

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types